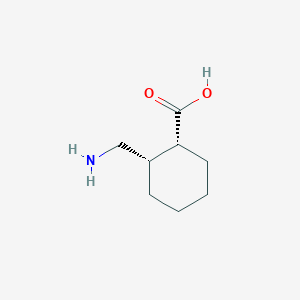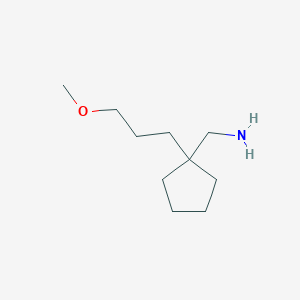
(1-(3-Methoxypropyl)cyclopentyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Methoxypropyl)cyclopentyl)methanamine: is an organic compound with the molecular formula C10H21NO It is a cyclopentyl derivative with a methoxypropyl group attached to the nitrogen atom of the methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Methoxypropyl)cyclopentyl)methanamine typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl group can be introduced through a cyclization reaction of a suitable precursor.
Attachment of the Methoxypropyl Group: The methoxypropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the methoxypropyl moiety.
Formation of the Methanamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1-(3-Methoxypropyl)cyclopentyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution Reagents: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduced forms such as primary or secondary amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
(1-(3-Methoxypropyl)cyclopentyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(3-Methoxypropyl)cyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition or Activation: It may inhibit or activate enzymes involved in various biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
(1-(3-Methoxypropyl)cyclohexyl)methanamine: A similar compound with a cyclohexyl group instead of a cyclopentyl group.
(1-(3-Methoxypropyl)cyclobutyl)methanamine: A similar compound with a cyclobutyl group instead of a cyclopentyl group.
Uniqueness
(1-(3-Methoxypropyl)cyclopentyl)methanamine is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs. The presence of the cyclopentyl group and the methoxypropyl moiety may influence its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
[1-(3-methoxypropyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C10H21NO/c1-12-8-4-7-10(9-11)5-2-3-6-10/h2-9,11H2,1H3 |
InChI Key |
DYKUNUFRBCRARC-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1(CCCC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B13345063.png)
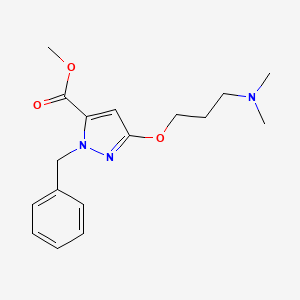
![7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13345070.png)
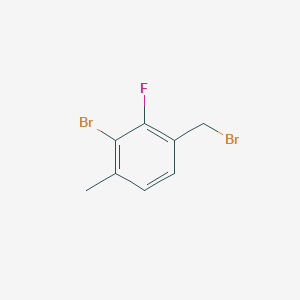
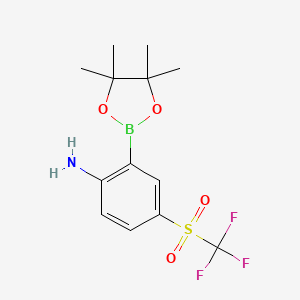
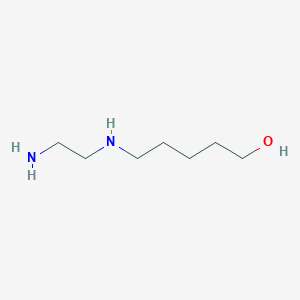
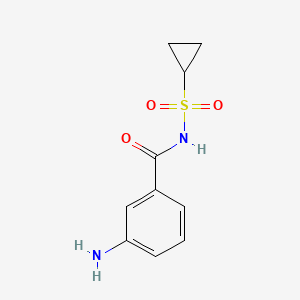
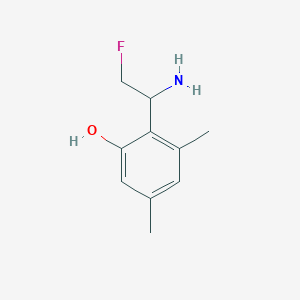
![1-(7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13345119.png)
![3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1'-cyclohexane]-10-thione](/img/structure/B13345132.png)

![tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B13345161.png)
